4,6-Dimethyl-2-phenylpyrimidine-5-carboxylic acid
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Overview
Description
4,6-Dimethyl-2-phenylpyrimidine-5-carboxylic acid is an aromatic heterocyclic compound that belongs to the pyrimidine family. Pyrimidines are known for their diverse pharmacological activities, including anti-inflammatory, antibacterial, antiviral, and antifungal properties . This compound, with its unique structure, has garnered interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dimethyl-2-phenylpyrimidine-5-carboxylic acid typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid with a halogenated pyrimidine in the presence of a palladium catalyst . The reaction conditions are generally mild and environmentally friendly, making it a preferred method in organic synthesis.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using automated reactors. The process typically includes the preparation of intermediates, followed by purification steps such as crystallization or chromatography to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
4,6-Dimethyl-2-phenylpyrimidine-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: This reaction can reduce double bonds or other functional groups.
Substitution: This reaction can replace hydrogen atoms with other substituents, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reagents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes.
Scientific Research Applications
4,6-Dimethyl-2-phenylpyrimidine-5-carboxylic acid has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4,6-Dimethyl-2-phenylpyrimidine-5-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, its anti-inflammatory effects are attributed to the inhibition of certain inflammatory mediators such as prostaglandin E2 and tumor necrosis factor-α . The compound may also interact with enzymes and receptors involved in various biological processes.
Comparison with Similar Compounds
Similar Compounds
4,6-Dimethyl-2-phenylpyrimidine: Lacks the carboxylic acid group, which may affect its reactivity and biological activity.
2-Phenylpyrimidine-5-carboxylic acid: Lacks the dimethyl groups, which may influence its chemical properties and applications.
Uniqueness
4,6-Dimethyl-2-phenylpyrimidine-5-carboxylic acid is unique due to the presence of both dimethyl and carboxylic acid groups, which contribute to its distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a versatile compound for various scientific and industrial applications.
Properties
IUPAC Name |
4,6-dimethyl-2-phenylpyrimidine-5-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O2/c1-8-11(13(16)17)9(2)15-12(14-8)10-6-4-3-5-7-10/h3-7H,1-2H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDACGVOBMUKSSL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)C2=CC=CC=C2)C)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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